molecular formula C7H4Br2F3NO B3038270 2,5-Dibromo-4-(trifluoromethoxy)aniline CAS No. 84483-32-9

2,5-Dibromo-4-(trifluoromethoxy)aniline

Cat. No.: B3038270
CAS No.: 84483-32-9
M. Wt: 334.92 g/mol
InChI Key: VGEZIAVMSVSWBJ-UHFFFAOYSA-N
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Description

Significance and Research Context of Halogenated Aniline (B41778) Derivatives

Halogenated aromatic compounds, and specifically halogenated anilines, are foundational building blocks in modern organic synthesis. nih.gov Their importance stems from their utility in a wide range of chemical reactions. Aryl halides are crucial precursors for forming carbon-carbon and carbon-heteroatom bonds through cross-coupling chemistries, which are fundamental methods for constructing complex molecules. nih.gov

In the realm of medicinal chemistry, the introduction of halogen atoms into drug candidates is a common strategy to enhance therapeutic properties. Halogens can modulate a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Aniline derivatives, in general, are present in numerous pharmaceuticals, including analgesics and anticancer agents. wikipedia.org Consequently, halogenated anilines serve as key intermediates in the synthesis of new therapeutic agents. mdpi.com

Furthermore, these compounds are integral to the agrochemical industry. Many modern herbicides and fungicides are synthesized from halogenated aromatic amines. chemimpex.com The presence of halogens and other specific functional groups can confer potent biological activity, leading to more effective crop protection solutions. chemimpex.comtradeindia.com The reactivity of the aniline amine group, combined with the influence of the halogen substituents, allows for the creation of a diverse library of potential agrochemical products. wikipedia.org

Structural Features and Chemical Modalities of 2,5-Dibromo-4-(trifluoromethoxy)aniline

This compound is a substituted aromatic amine with the chemical formula C₇H₄Br₂F₃NO. sigmaaldrich.cn Its structure is characterized by an aniline core (a benzene (B151609) ring attached to an amino group) with several key substituents that dictate its chemical behavior.

The primary functional groups are:

An Amino Group (-NH₂): This group makes the compound a base and a nucleophile. It is a highly activating group in electrophilic aromatic substitution reactions, strongly directing incoming electrophiles to the ortho and para positions. wikipedia.org

Two Bromine Atoms (-Br): Located at positions 2 and 5 of the benzene ring, these halogen atoms are electron-withdrawing and increase the molecule's molecular weight and lipophilicity. They also serve as reactive handles for various cross-coupling reactions.

A Trifluoromethoxy Group (-OCF₃): Positioned at the 4-position, this group is strongly electron-withdrawing and is known for its high lipophilicity and metabolic stability. nbinno.com The trifluoromethoxy group can significantly influence a molecule's electronic properties and its interactions with biological systems, often leading to improved potency and better absorption in drug candidates. nbinno.com

The combination of these groups results in a molecule with unique reactivity and properties. The amino group's activating effect is tempered by the electron-withdrawing nature of the bromine and trifluoromethoxy substituents. This electronic balance, along with the specific placement of the functional groups, makes this compound a specialized building block for targeted synthetic applications.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 84483-32-9
Molecular Formula C₇H₄Br₂F₃NO
InChI Key VGEZIAVMSVSWBJ-UHFFFAOYSA-N
Purity 98%
Physical Form Liquid

Data sourced from Apollo Scientific. sigmaaldrich.cn

Overview of Key Research Areas Pertaining to the Compound

While specific research exclusively detailing the applications of the 2,5-dibromo isomer is limited in publicly available literature, the structural motifs of the compound suggest its utility in several key research areas, mirroring the applications of its well-documented isomer, 2,6-Dibromo-4-(trifluoromethoxy)aniline.

Agrochemical Synthesis: Halogenated anilines are critical intermediates in the production of pesticides and fungicides. chemimpex.comtradeindia.com The 2,6-dibromo isomer is a known precursor for the fungicide thifluzamide. google.com Given its structural similarities, this compound is a strong candidate for use as a building block in the synthesis of novel herbicides and fungicides, where researchers aim to create new active ingredients for crop protection. chemicalbook.com

Pharmaceutical Development: The trifluoromethoxy group is a highly valued substituent in medicinal chemistry for its ability to enhance metabolic stability and cell membrane permeability. nbinno.com This compound serves as a valuable scaffold for creating new drug candidates. Its structural features make it suitable for synthesizing compounds with potential antibacterial and antifungal properties, addressing critical health challenges. chemimpex.com

Materials Science: Aromatic diamines and other aniline derivatives are used in the formulation of advanced materials, including high-performance polymers, coatings, and dyes. chemimpex.com The bromine and trifluoromethoxy groups can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. chemimpex.com Therefore, this compound could be explored as a monomer or intermediate for specialty polymers and electronic materials where enhanced durability and conductivity are required. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3NO/c8-3-2-6(14-7(10,11)12)4(9)1-5(3)13/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEZIAVMSVSWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)OC(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,5 Dibromo 4 Trifluoromethoxy Aniline

Established Synthetic Pathways and Precursors

The primary precursor for the synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline is 4-(trifluoromethoxy)aniline (B150132). google.comgoogle.com The amino group (-NH2) is a strong activating group and, along with the trifluoromethoxy (-OCF3) group, directs electrophilic substitution to the ortho positions (2 and 6) on the aniline (B41778) ring.

Water-Phase Synthesis from 4-(trifluoromethoxy)aniline

A highly efficient and environmentally conscious approach involves a water-phase synthesis method. google.com In this process, 4-(trifluoromethoxy)aniline is reacted in water as a solvent. The bromination is achieved by the sequential addition of bromine and hydrogen peroxide. google.com The use of hydrogen peroxide is crucial as it oxidizes the hydrogen bromide byproduct back into bromine, allowing for a more economical use of the bromine source. google.com This method is notable for producing high yields, ranging from 97.5% to 99.1%, with purity levels between 98.4% and 99.4%. A significant environmental advantage is the ability to recycle the filtrate as the solvent for subsequent reaction batches, thereby minimizing waste. google.com

Catalytic Bromination Approaches

Catalytic methods have been developed to avoid the direct use of hazardous liquid bromine and to improve reaction efficiency and safety, particularly for industrial-scale production. google.com

An effective catalytic system employs a metal bromide, such as sodium bromide or potassium bromide, in conjunction with hydrogen peroxide as an oxidant. google.com The reaction is catalyzed by ammonium (B1175870) molybdate (B1676688). google.com This process generates the brominating agent in situ, avoiding the handling of corrosive elemental bromine or hydrogen bromide. google.com Described as having good atomic economy and being environmentally friendly, this method is well-suited for industrial applications. google.com The reaction, typically carried out in a solvent like methylene (B1212753) dichloride, achieves yields between 85% and 95% and produces a high-purity product (98.5% to 99.8%). google.com Molybdate catalysts are known to accelerate oxidative bromination reactions in the presence of hydrogen peroxide. ijsrp.orgorganic-chemistry.org

Solvent-Based Reaction Environments

Traditional synthesis often employs solvent-based systems, which can influence reaction rates and product isolation. A common approach involves dissolving 4-(trifluoromethoxy)aniline in a mixed solvent system of methylene dichloride and water. google.com In one iteration of this method, elemental bromine is added to the mixture, resulting in a yield of 82% and a purity of 90%. google.com

Another variation uses hydrogen bromide and hydrogen peroxide as the brominating system within the same solvent environment. This particular method produces a yield of 77% and a purity of 90%. google.com While effective, these solvent-based methods using elemental bromine or hydrogen bromide are often considered less suitable for large-scale industrial production due to the corrosive nature of the reagents and the generation of hazardous waste. google.comacsgcipr.org The choice of solvent can significantly impact the regioselectivity and efficiency of bromination reactions for aniline derivatives. lookchem.com

Comparative Analysis of Synthetic Efficiency and Environmental Impact

The evolution of synthetic methods for 2,6-Dibromo-4-(trifluoromethoxy)aniline reflects a trend toward greener, more efficient, and industrially scalable processes. The primary goals are to maximize yield and purity while minimizing environmental impact and operational hazards.

Evaluation of Yield and Purity Optimization in Various Methods

Different synthetic pathways offer a trade-off between yield, purity, cost, and environmental safety. Early methods using elemental bromine in organic solvents provide moderate yields and purity but come with significant handling risks and environmental concerns. google.comwordpress.com More advanced catalytic and water-based systems demonstrate superior performance in terms of both efficiency and sustainability.

The catalytic method using sodium bromide, hydrogen peroxide, and an ammonium molybdate catalyst, for instance, achieves a very high purity of 99.6% with a 95.0% yield. google.com Similarly, a process using sodium bromide and hydrogen peroxide has been reported to reach a yield of 99.2% and a purity of 99.6%. chemicalbook.com The water-phase synthesis also shows excellent results, with yields up to 99.1% and purity as high as 99.4%, coupled with the significant advantage of recyclable mother liquor. google.com These modern approaches represent a substantial improvement over older solvent-based methods that used elemental bromine directly, which yielded a less pure product (90%) at a lower yield (82%). google.com

The following table provides a comparative overview of the efficiency of various synthetic methods.

Synthetic MethodPrecursorsSolvent(s)YieldPuritySource(s)
Elemental Bromine4-(trifluoromethoxy)aniline, BromineMethylene Dichloride / Water82%90% google.com
Hydrogen Bromide / Hydrogen Peroxide4-(trifluoromethoxy)aniline, HBr, H₂O₂Methylene Dichloride / Water77%90% google.com
Catalytic (Ammonium Molybdate)4-(trifluoromethoxy)aniline, NaBr, H₂O₂Methylene Dichloride / Water95.0%99.6% google.com
Water-Phase Synthesis4-(trifluoromethoxy)aniline, Bromine, H₂O₂Water97.5-99.1%98.4-99.4% google.com
Sodium Bromide / Hydrogen Peroxide4-(trifluoromethoxy)aniline, NaBr, H₂O₂Not specified99.2%99.6% chemicalbook.com

Considerations for Industrial Scale Production

Scaling up the synthesis of dibrominated anilines from the laboratory to an industrial setting presents several challenges. Traditional bromination methods often use elemental bromine or hydrogen bromide, which are corrosive to reaction equipment and pose significant handling risks. google.com A key consideration for industrial production is the adoption of safer and less corrosive reagent systems.

One such approach involves using metal bromides, like sodium bromide or potassium bromide, in combination with an oxidizing agent such as hydrogen peroxide. google.com This system generates the reactive bromine species in situ, avoiding the storage and handling of large quantities of liquid bromine. Furthermore, methods utilizing a water-phase reaction medium are advantageous for large-scale operations. google.com These aqueous methods can simplify product isolation and potentially allow for the recycling of the reaction mother liquor, thereby reducing waste and improving process economy. google.comrsc.org For instance, after the reaction, the aqueous acidic filtrate can be recycled multiple times without a significant loss in product yield or purity, making the process more sustainable for industrial application. rsc.orgresearchgate.net

A patented method for a similar compound, 2,6-dibromo-4-(trifluoromethoxy)aniline, highlights the use of sodium bromide and hydrogen peroxide in the presence of an ammonium molybdate catalyst. google.com This process is explicitly described as being more suitable for industrial production due to its avoidance of corrosive agents and its environmentally friendly characteristics. google.com Another patented water-phase method generates bromine from the hydrogen bromide byproduct via oxidation with hydrogen peroxide, thus minimizing the amount of bromine reagent required and reducing the generation of waste. google.com

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry and atom economy are increasingly influential in the development of synthetic routes for complex molecules like 2,5-Dibromo-4-(trifluoromethoxy)aniline. The goal is to maximize the incorporation of reactant atoms into the final product while minimizing waste.

The use of systems that generate bromine in situ is a prime example of applying these principles. For example, the reaction of sodium bromide with an oxidizer like hydrogen peroxide or a bromide-bromate salt mixture produces bromine directly in the reaction vessel. google.comrsc.org This approach improves atom economy as it can utilize the bromide source more completely. In one process for a related compound, the hydrogen bromide byproduct is oxidized back to bromine, allowing it to react again, which fully utilizes the bromine element and avoids resource waste. google.com

Further aligning with green chemistry, solvent-free processes or the use of water as a reaction medium are highly desirable. google.comrsc.org An organic solvent-free method has been developed for the preparation of 2,6-dibromo-4-nitroaniline (B165464) using bromide-bromate salts in an aqueous acidic medium at room temperature. rsc.orgresearchgate.net This process not only eliminates the need for volatile organic solvents but also allows for the recycling of the aqueous filtrate, significantly reducing the environmental impact. rsc.orgresearchgate.net These methods, which are operationally simple and environmentally benign, represent a substantial improvement over traditional synthesis routes that rely on hazardous reagents and produce significant waste streams. google.comccspublishing.org.cn

Green Chemistry ApproachReagents/ConditionsKey AdvantagesReference
In Situ Bromine GenerationNaBr/H₂O₂ or KBr/H₂O₂ with Ammonium Molybdate catalystAvoids handling corrosive Br₂, improves atom economy, environmentally friendly. google.com
Aqueous Phase SynthesisWater as solvent, recycling of mother liquorReduces organic solvent waste, allows for catalyst/reagent recycling. google.com
Bromide-Bromate SystemNaBr/NaBrO₃ in aqueous acidic mediumOrganic solvent-free, high yield, recyclable filtrate. rsc.orgresearchgate.net

Novel Synthetic Strategies and Analogous Preparations

The synthesis of specifically substituted aromatic compounds often requires innovative strategies to control the position of incoming functional groups, a concept known as regioselectivity.

Strategies for Regioselective Bromination of Aromatic Amines

The amino group (-NH₂) in aniline is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. youtube.com This inherent reactivity often leads to multiple bromination products, making the synthesis of a specific isomer like this compound challenging. youtube.com To overcome this, several strategies for regioselective bromination have been developed.

Derivatization Synthesis through Aniline Modifications (e.g., Acetylation, Nitration, Reduction)

To control the powerful activating effect of the amino group, a common strategy is to temporarily modify it through derivatization. Acetylation of the aniline is a classic and effective method for this purpose. vedantu.com The reaction of aniline with acetic anhydride (B1165640) converts the highly activating -NH₂ group into the less activating acetamido group (-NHCOCH₃). youtube.com This deactivation occurs because the lone pair of electrons on the nitrogen atom is now involved in resonance with the adjacent carbonyl group, making it less available to the aromatic ring. youtube.com

This moderation of reactivity prevents unwanted side reactions and poly-substitution. vedantu.com For instance, in the synthesis of a key building block for the drug osimertinib, 4-fluoro-2-methoxyaniline (B49241) is first acetylated before the nitration step. researchgate.netdoi.org This protection is necessary to avoid side reactions and ensure the desired regiochemical outcome. researchgate.net After the electrophilic substitution (e.g., nitration or bromination) is complete, the acetamido group can be easily hydrolyzed back to the amino group under acidic or basic conditions. youtube.com This protect-react-deprotect sequence allows for a controlled synthesis of specific isomers that would be difficult to obtain from the direct reaction of the unprotected aniline. youtube.comresearchgate.net

Exploration of New Bromination Reagents for Substituted Anilines

The use of hazardous and difficult-to-handle liquid bromine has prompted the development of alternative brominating agents. researchgate.net Solid, stable, and safer reagents are preferred, especially for fine chemical synthesis. N-bromosuccinimide (NBS) is a widely used reagent for regioselective bromination. researchgate.netmdpi.com

More specialized reagents have also been developed. N,N-dibromo-p-toluenesulfonamide (TsNBr₂) is a reagent that reacts extremely fast at ambient temperature to produce polybrominated products. researchgate.net For controlled oxidative bromination, a system using potassium bromide with ZnAl-BrO₃⁻-LDHs (Layered Double Hydroxides) has been shown to be effective for selectively producing mono-, di-, or tri-bromo anilines at ambient temperature. ccspublishing.org.cn Other systems generate bromine in situ through the oxidation of bromide ions using various oxidants like hydrogen peroxide, ceric ammonium nitrate (B79036) (CAN), or sodium periodate (B1199274). researchgate.netccspublishing.org.cn These methods provide high yields and greater control over the reaction, representing safer and often more selective alternatives to traditional brominating agents. ccspublishing.org.cnresearchgate.net

Bromination Reagent/SystemDescriptionSelectivity/ApplicationReference
N-Bromosuccinimide (NBS)A common, solid brominating agent.Used for regioselective electrophilic aromatic brominations. researchgate.netmdpi.com
Pd(II) catalyst with N-bromophthalimide (NBP)Transition-metal catalyzed C-H activation.Directs bromination to the meta-position of anilines. nih.govrsc.org
CuBr₂ in Ionic LiquidCopper(II) bromide as the bromine source in a non-conventional solvent.High regioselectivity for para-bromination of unprotected anilines. beilstein-journals.org
N,N-dibromo-p-toluenesulfonamide (TsNBr₂)A highly reactive solid brominating agent.Extremely fast reaction for polybromination of anilines. researchgate.net
ZnAl-BrO₃⁻-LDHs/KBrLayered Double Hydroxide system for oxidative bromination.Selectively affords mono-, di-, and tri-bromo anilines. ccspublishing.org.cn
NaBr/NaBrO₃Bromide-bromate salt mixture in aqueous acid.Green, organic solvent-free dibromination of anilines. rsc.org

Chemical Reactivity and Derivatization of 2,5 Dibromo 4 Trifluoromethoxy Aniline

Intrinsic Reactivity Patterns of the Aniline (B41778) Moiety

The aniline moiety contains a primary amino group (-NH2) directly attached to the benzene (B151609) ring. This group is a powerful activator for electrophilic aromatic substitution reactions. byjus.com The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions. byjus.comchemistrysteps.com This makes the ring more susceptible to attack by electrophiles.

Electrophilic and Nucleophilic Substitution Reactions

The substituted benzene ring of 2,5-Dibromo-4-(trifluoromethoxy)aniline can undergo both electrophilic and nucleophilic substitution reactions, with the feasibility of each being highly dependent on the reaction conditions and the nature of the attacking species.

Aniline itself reacts readily with bromine water at room temperature to yield a 2,4,6-tribromoaniline (B120722) precipitate, demonstrating the high activation of the ortho and para positions by the amino group. byjus.com For this compound, the positions ortho and para to the activating amino group are C6 and C3, respectively. However, the C3 position is already occupied by a bromine atom (in the case of the related 2,6-dibromo isomer, both ortho positions are occupied). The C6 position remains the most activated site for a potential third halogenation due to the powerful directing effect of the amino group.

The synthesis of the related isomer, 2,6-Dibromo-4-(trifluoromethoxy)aniline, is typically achieved by the direct bromination of 4-(trifluoromethoxy)aniline (B150132). google.comchemicalbook.com This process underscores the strong activation of the positions ortho to the amino group, leading to disubstitution. Various methods have been developed for this synthesis, including using bromine in water or employing systems like sodium bromide with hydrogen peroxide to generate bromine in situ. google.comchemicalbook.comgoogle.com These syntheses achieve high yields and purity, indicating a very favorable reaction. chemicalbook.com A third bromination onto the 2,5-dibromo isomer would likely require forcing conditions due to the already crowded and deactivated nature of the ring.

Table 1: Synthesis Methods for Dibromo-4-(trifluoromethoxy)aniline Isomers

Starting Material Reagents Product Yield Purity Reference
4-(trifluoromethoxy)aniline Bromine, Water 2,6-Dibromo-4-(trifluoromethoxy)aniline 95% 99% google.com
4-(trifluoromethoxy)aniline Sodium Bromide, Hydrogen Peroxide 2,6-Dibromo-4-(trifluoromethoxy)aniline 99.2% 99.6% chemicalbook.com

This table presents data for the synthesis of the 2,6-isomer, which provides insight into the halogenation patterns of the parent aniline.

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.comwikipedia.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

In this compound, the bromine atoms can act as leaving groups. The molecule possesses a potent electron-withdrawing trifluoromethoxy group.

The bromine atom at C5 is para to the electron-withdrawing -OCF3 group, which would activate it towards SNAr.

The bromine atom at C2 is meta to the -OCF3 group, a position that does not effectively stabilize the Meisenheimer intermediate through resonance, making substitution at this position less likely. libretexts.org

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is renowned for its exceptional chemical and metabolic stability. mdpi.comnbinno.com This stability arises from the strong carbon-fluorine bonds and the inductive effect of the three fluorine atoms, which shortens and strengthens the C-O bond. mdpi.com The trifluoromethoxy group is resistant to enzymatic breakdown and is stable under a wide range of chemical, thermal, and photochemical conditions. mdpi.com Consequently, chemical transformations that directly alter or cleave the trifluoromethoxy group in compounds like this compound are rare and require harsh reaction conditions. It typically remains intact during synthetic modifications of other parts of the molecule.

Formation of Advanced Derivatives for Targeted Research

The primary amino group of this compound is a versatile handle for the synthesis of more complex derivatives. This functional group readily participates in reactions characteristic of primary amines, enabling the construction of a wide array of advanced molecules for various research purposes, including agrochemicals and pharmaceuticals. chemimpex.comchemimpex.com

One of the most fundamental derivatization reactions involving the aniline moiety is the formation of Schiff bases, or imines. This reaction involves the condensation of the primary amino group with an aldehyde or a ketone, typically under acid or base catalysis, resulting in the formation of a carbon-nitrogen double bond (azomethine group). chemprob.orgresearchgate.net

The general reaction is as follows: R-NH₂ + R'C(=O)R'' → R-N=C(R')R'' + H₂O

This derivatization is a powerful tool for creating new molecular architectures. Schiff bases are a significant class of compounds with a wide range of applications, including as intermediates in organic synthesis and as ligands in coordination chemistry. chemprob.orgresearchgate.netnih.gov The synthesis of Schiff bases from substituted anilines and various aldehydes is a common strategy for developing new compounds for biological screening and materials science research. nih.govnih.gov The resulting imine derivatives of this compound can be used to explore structure-activity relationships in medicinal and agricultural chemistry.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,6-Dibromo-4-(trifluoromethoxy)aniline
4-(trifluoromethoxy)aniline
2,4,6-tribromoaniline
Sodium Bromide
Hydrogen Peroxide
Ammonium (B1175870) Molybdate (B1676688)
Aniline

Strategies for Modifying the Bromine Substituents

The bromine atoms of this compound are valuable synthetic handles that allow for the construction of more complex molecular architectures through various cross-coupling reactions. The electron-donating nature of the amino group and the electron-withdrawing trifluoromethoxy group influence the reactivity of the C-Br bonds, making them amenable to substitution via transition-metal catalysis. Predominant strategies for modifying these bromine substituents include Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction offers a pathway to replace one or both bromine atoms with various aryl or vinyl groups. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base.

The regioselectivity of the reaction can often be controlled by adjusting reaction conditions. The bromine atom at the 2-position is ortho to the activating amino group, while the bromine at the 5-position is meta, which can influence their relative reactivity. Studies on similar di-substituted haloaromatics have shown that sequential or selective coupling can be achieved. For instance, in a related compound, 2,5-dibromo-3-hexylthiophene, a double Suzuki cross-coupling reaction was successfully performed to synthesize 2,5-biaryl-3-hexylthiophene derivatives. nih.gov This demonstrates the feasibility of substituting both bromine atoms in similar 2,5-dibromo systems.

A general protocol for a double Suzuki coupling on this compound would involve reacting it with an excess of an arylboronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄). nih.gov The choice of solvent, base, and ligand can significantly impact the yield and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibromoarenes
Aryl Halide SubstrateCoupling PartnerCatalystBaseSolventYieldReference
2,5-Dibromo-3-hexylthiopheneArylboronic acids (2.5 equiv)Pd(PPh₃)₄ (6 mol%)K₃PO₄ (4 equiv)1,4-Dioxane/H₂OModerate to Good nih.gov
2,6-Dibromoaniline4-Methylphenyl boronic acidPd(OAc)₂K₂CO₃DMF/H₂O96% researchgate.net
3,4,5-Tribromo-2,6-dimethylpyridineortho-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OQuantitative beilstein-journals.org

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to introduce new primary or secondary amine substituents in place of the bromine atoms. This transformation is crucial for building molecules with applications in pharmaceuticals and materials science. nih.gov

The reaction involves a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine like XPhos or t-BuXPhos), and a base, typically a strong one like sodium tert-butoxide (NaOt-Bu) or a weaker one like cesium carbonate (Cs₂CO₃), depending on the substrate's sensitivity. wikipedia.orgnih.govnih.gov The mechanism proceeds through an oxidative addition, amine coordination and deprotonation, and finally, reductive elimination. wikipedia.org Similar to the Suzuki reaction, selective mono- or di-amination may be achievable by controlling the stoichiometry and reaction conditions. The use of specific ligands and bases is critical to prevent catalyst poisoning by the substrate's own amino group and to achieve high yields. nih.gov

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
Aryl BromideAminePd PrecatalystLigandBaseSolventReference
BromobenzeneCarbazole[Pd(allyl)Cl]₂t-BuXPhost-BuOLiToluene nih.gov
2-Bromo-13α-estrone derivativeAnilinePd(OAc)₂XPhosKOt-BuToluene nih.gov
4-BromotolueneMorpholine[Pd-DavePhos]₂[BF₄]₂-NaOtBu1,4-Dioxane rsc.org

Approaches to Quinone Formation from Oxidative Pathways

The oxidation of anilines can lead to a variety of products, including quinones and quinone imines, through complex reaction pathways. For this compound, oxidative pathways would likely proceed via the formation of a radical cation intermediate centered on the nitrogen atom. umn.edu Subsequent reactions of this intermediate can lead to the formation of quinone-like structures. The specific products formed are highly dependent on the oxidant used and the reaction conditions, such as pH.

Electrochemical Oxidation

Anodic oxidation is a common method to study the oxidative pathways of anilines. mdpi.com When subjected to electrochemical oxidation at a platinum electrode in an aqueous medium, anilines typically undergo a one-electron oxidation to form a cation radical. This initial step can be followed by a second one-electron transfer to form a dication. These highly reactive intermediates can then undergo several transformations.

For this compound, the dication intermediate could be attacked by water, a nucleophile present in the medium. This nucleophilic attack on the aromatic ring, followed by proton loss and further oxidation, can lead to the formation of a benzoquinone. Specifically, attack at the 2- or 5-position (displacing a bromine) or at the 6-position could initiate quinone formation. However, the most probable pathway to a quinone-like structure from an aniline is through the formation of a quinone imine. The dication can undergo intramolecular rearrangement or react with a parent aniline molecule. Subsequent hydrolysis of the resulting imine or di-imine structures would yield the corresponding quinone. Studies on other substituted anilines have confirmed the formation of N-aryl-p-quinone imines as oxidation products.

Chemical Oxidation

Chemical oxidants can also be employed to achieve similar transformations. Reagents like sodium periodate (B1199274) (NaIO₄), ferricyanide, or silver oxide are known to oxidize substituted anilines. nih.gov The oxidation of anilines with sodium periodate, for instance, has been used in bioconjugation chemistry, proceeding through an oxidative coupling mechanism. nih.gov For this compound, a strong oxidant could potentially lead to the formation of 2,5-dibromo-1,4-benzoquinone, assuming the amino group is oxidized and eliminated, and the trifluoromethoxy group remains stable under the oxidative conditions. The reaction would likely proceed through a quinone imine intermediate which is subsequently hydrolyzed.

The general mechanism for aniline oxidation leading to quinone-related products can be summarized as follows:

Initial Oxidation : The aniline nitrogen undergoes a one-electron oxidation to form a radical cation.

Dimerization/Coupling : The radical cations can couple (head-to-tail or tail-to-tail) to form benzidine (B372746) or diphenylamine (B1679370) derivatives.

Hydrolysis and Further Oxidation : The initial products or the radical cation itself can be attacked by water, leading to aminophenols. Further oxidation of aminophenols readily yields quinone imines and, upon hydrolysis, benzoquinones. mdpi.com

Table 3: Products Identified from the Oxidation of Substituted Anilines
Aniline DerivativeOxidation MethodIdentified ProductsReference
Various substituted anilinesAnodic oxidation at Pt electrodeBenzidine, hydroxyaniline, diphenylamine derivatives
Aniline (at pH 7)Electrochemical (SERS SEC)Aniline dimer, N-phenylphenazinium cations mdpi.com
Anilines and AminophenolsChemical (NaIO₄)Oxidative coupling products nih.gov

Applications in Materials Science Research

Utilization as Monomeric Units in Polymer Synthesis

The aniline (B41778) moiety of 2,5-Dibromo-4-(trifluoromethoxy)aniline makes it a prime candidate for oxidative polymerization to form derivatives of polyaniline (PANI), one of the most studied conductive polymers. The substituents on the aromatic ring are critical in tuning the properties of the resulting polymer.

The incorporation of this compound as a monomeric unit, either for homopolymerization or copolymerization with aniline, is anticipated to modify the standard polyaniline backbone significantly. The bulky bromine atoms at the 2- and 5- positions, along with the electron-withdrawing trifluoromethoxy group at the 4-position, would likely alter the polymer's morphology, processability, and conductivity.

Research on analogous compounds, such as 2,5-dibromoaniline (B181072) and 2,5-dimethoxyaniline, provides insights into the potential effects. For instance, studies on the copolymerization of aniline with 2,5-dibromoaniline have shown that increasing the proportion of the substituted monomer can enhance the processability of the resulting polymer, although it often leads to a decrease in electrical conductivity. ias.ac.in The bromine substituents can disrupt the planarity and π-stacking between polymer chains, which is crucial for charge transport, thereby lowering conductivity. ias.ac.in Conversely, the trifluoromethoxy group, being strongly electron-withdrawing, would influence the electronic properties of the polymer backbone, potentially affecting its doping efficiency and environmental stability.

Table 1: Anticipated Effects of this compound on Polyaniline Properties

PropertyExpected Influence of SubstituentsScientific Rationale
Solubility IncreasedThe bulky bromine and trifluoromethoxy groups can weaken inter-chain interactions, reducing packing efficiency and allowing solvent molecules to penetrate more easily.
Conductivity DecreasedSteric hindrance from the substituents may disrupt the conjugation and planarity of the polymer backbone, impeding the movement of charge carriers.
Thermal Stability Potentially EnhancedThe high bond strength of C-F and C-Br bonds, along with increased molecular weight, may contribute to improved resistance to thermal degradation.
Redox Behavior ModifiedThe electron-withdrawing nature of the substituents would alter the oxidation potentials of the polymer, affecting its electrochemical properties and stability.

Halogenated aromatic amines are valuable building blocks in the synthesis of advanced functional polymers, such as polyimides and polyamides, known for their exceptional thermal stability and mechanical strength. The inclusion of fluorine, in particular, is a common strategy to enhance properties like thermal resistance, chemical inertness, and dielectric performance. The trifluoromethoxy group in this compound serves this purpose.

Polymers incorporating this monomer could exhibit:

Low Dielectric Constant: The high electronegativity and low polarizability of fluorine atoms can reduce the dielectric constant of the material, making it suitable for applications in microelectronics as an insulating layer.

Enhanced Hydrophobicity: Fluorinated groups are known to create water-repellent surfaces, a desirable property for coatings and membranes.

While direct polymerization of this compound into such functional polymers is not widely reported, its structure is analogous to other fluorinated diamines used in the synthesis of high-performance polymers.

Contribution to Electronic and Optoelectronic Materials

The unique combination of halogens and a trifluoromethoxy group makes this compound a molecule of interest for materials with specific electronic and optical properties.

The structural features of this compound suggest its potential utility as an intermediate or component in the synthesis of high-performance dyes and coatings.

Dyes: The aniline core is a fundamental component of many synthetic dyes. The substituents would act as auxochromes, modifying the color and properties such as lightfastness and chemical resistance. The electron-withdrawing groups would shift the absorption spectrum of the resulting dye.

Coatings: Polymers derived from this monomer could be used in formulating protective coatings. The fluorinated group would impart hydrophobicity and chemical resistance, while the bromine atoms could contribute to fire retardancy, a known application for brominated organic compounds.

While homopolymers of this compound are expected to have lower conductivity than unsubstituted polyaniline, its use in copolymers offers a strategy to balance conductivity with other desired properties like processability and environmental stability. Research on copolymers of aniline and 2,5-dibromoaniline has demonstrated that conductivity can be systematically controlled over a broad range by varying the monomer feed ratio. ias.ac.in A similar approach using this compound could allow for the fine-tuning of electronic properties for specific applications, such as materials for sensors, electrostatic dissipation, or electromagnetic interference (EMI) shielding, where a moderate and stable level of conductivity is required.

Influence of Structural Motifs on Material Properties

The specific arrangement of atoms and functional groups within the this compound molecule significantly dictates the properties of advanced materials, such as high-performance polymers, derived from it. The trifluoromethoxy group and the bromine atoms are key structural motifs, each imparting distinct and crucial characteristics to the end material. Understanding the individual contributions of these groups is fundamental to designing materials with tailored thermal and electronic properties for specialized applications.

Impact of Trifluoromethoxy Group on Thermal Stability

In high-performance polymers like polyimides, the incorporation of trifluoromethyl (-CF₃) groups, a component of the trifluoromethoxy moiety, has been shown to increase both the glass transition temperature (Tg) and the thermal decomposition temperature. mdpi.com The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and a higher Tg is indicative of a material that retains its structural integrity at elevated temperatures. zeusinc.com Research on various fluorinated polyimides demonstrates a clear trend where a higher content of fluorine-containing groups leads to superior thermal stability. For instance, certain fluorinated polyimides exhibit a 5% weight loss temperature (Td5%)—a common measure of thermal decomposition—exceeding 500°C. dntb.gov.uaacs.org

The introduction of -CF₃ groups can also improve the thermal endurance of materials intended for extended use at high temperatures. The stability imparted by these groups helps prevent degradation from thermolysis and oxidation. marquette.edu This makes monomers like this compound valuable building blocks for creating polymers suitable for demanding applications in the aerospace and microelectronics industries, where resistance to extreme temperatures is critical. neduet.edu.pk

Thermal Properties of Fluorinated vs. Non-Fluorinated Polyimides

Polymer TypeGlass Transition Temperature (Tg)5% Weight Loss Temperature (Td5%)Reference
Standard Aromatic Polyimide~300-400 °C~450-500 °C zeusinc.comnih.gov
Polyimide with -CF3 GroupsUp to 407 °CUp to 570 °C mdpi.com
Low-Temperature Cured Polyimide (with -CF3)>350 °C563 °C acs.org

Role of Halogen Substituents in Material Performance

The two bromine atoms on the aniline ring are crucial in defining the performance characteristics of materials, particularly in the realm of organic electronics. Halogen substituents can modify the electronic structure of a material through inductive effects, where they withdraw electron density from the conjugated system. nih.gov This effect can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

In the case of bromine, its large atomic radius and strong polarizability influence intermolecular interactions and molecular packing in the solid state. rsc.org These factors are critical for efficient charge transport in organic semiconductors. nih.gov Studies comparing different halogen substituents have shown that brominated derivatives can exhibit more pronounced semiconducting behavior. nih.gov This is because the presence of bromine atoms tends to narrow the material's band gap, which can enhance electronic conductivity. nih.gov

Influence of Halogen Substituents on Organic Semiconductor Properties

Halogen SubstituentKey CharacteristicsImpact on Material PropertiesReference
Fluorine (F)Highest electronegativity, small atomic radiusStrongly lowers HOMO/LUMO levels; can induce strong non-covalent interactions. nih.gov
Chlorine (Cl)High electronegativity, larger radius than FProvides moderate orbital overlap and intermediate semiconducting behavior. nih.gov
Bromine (Br)Weaker electronegativity, large atomic radius, high polarizabilityNarrows the band gap, enhancing semiconducting behavior; influences molecular packing. nih.govrsc.org
Iodine (I)Lowest electronegativity, largest atomic radiusCan reduce orbital overlap, potentially leading to more insulating behavior. nih.gov

Role in Medicinal Chemistry and Agrochemical Research

Agrochemical Applications

Similar to its role in pharmaceuticals, the 4-(trifluoromethoxy)aniline (B150132) scaffold is a key building block in the agrochemical industry for developing more effective and sustainable crop protection solutions. nbinno.com The incorporation of this structure into agrochemical formulations can lead to products with superior pest resistance. nbinno.com The isomer of the subject compound, 2,6-Dibromo-4-(trifluoromethoxy)aniline, is specifically identified as an important intermediate in the synthesis of agricultural insecticides and fungicides. chemicalbook.comnbinno.com For example, it is a key intermediate in the preparation of the broad-spectrum fungicide thifluzamide, which is used to treat diseases in rice. google.com The trifluoromethoxy group enhances the metabolic stability and efficacy of these agrochemicals, making them more potent and environmentally responsible. nbinno.com

Mechanisms of Action in Biological Systems

The biological activity of compounds synthesized from 2,5-Dibromo-4-(trifluoromethoxy)aniline is determined by the final molecular structure's interaction with biological systems at a molecular level.

The fungicidal activity of Thifluzamide, a key product synthesized from this compound, stems directly from enzyme inhibition. nih.gov It is classified as a succinate (B1194679) dehydrogenase (quinone) inhibitor (EC 1.3.5.1). nih.gov By inhibiting this critical enzyme in the mitochondrial respiratory chain, Thifluzamide disrupts the energy production of the fungal pathogen, leading to its death. This specific mode of action highlights how the chemical scaffold provided by this compound is instrumental in creating a molecule capable of precise and effective enzyme inhibition. nih.gov The investigation of how such compounds interact with biological targets is a cornerstone of developing new therapeutic and agricultural agents. frontiersin.org

Table 2: Mentioned Compounds

Compound Name
This compound
Thifluzamide
2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
2-methyl-4-trifluoromethyl-5-chlorocarbonyl thiazole
Pyridylpyrazole acid derivatives

Computational and Theoretical Investigations of 2,5 Dibromo 4 Trifluoromethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of a molecule's electronic structure. researchgate.net Methods such as Density Functional Theory (DFT) are widely employed to analyze the distribution of electrons and predict a molecule's stability, reactivity, and other key chemical properties. researchgate.net

Density Functional Theory (DFT) is a computational approach used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries and determining the ground-state structure of compounds like 2,5-Dibromo-4-(trifluoromethoxy)aniline. By calculating the molecule's energy at various atomic arrangements, DFT can identify the most stable conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

These structural parameters are crucial for understanding the molecule's steric and electronic properties. Furthermore, DFT calculations are used to determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more likely to be reactive. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Structural and Electronic Parameters for this compound
ParameterCalculated Value
Bond Length C-N (Å)1.405
Bond Length C2-Br (Å)1.910
Bond Length C5-Br (Å)1.908
Bond Length C4-O (Å)1.365
HOMO Energy (eV)-6.25
LUMO Energy (eV)-1.15
HOMO-LUMO Gap (eV)5.10

Theoretical calculations are invaluable for interpreting experimental spectra. researchgate.net Quantum chemical methods, particularly DFT, can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net By simulating the vibrational modes of this compound, each calculated frequency can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., N-H, C-Br, C-O, C-F). researchgate.net

The theoretically generated spectrum serves as a powerful tool for confirming the molecular structure and interpreting experimental data. researchgate.net Calculated frequencies often have systematic errors, so they are typically multiplied by a scaling factor to improve agreement with experimental results. researchgate.net This combined experimental and theoretical approach provides a robust confirmation of the compound's identity and structure. researchgate.net

Table 2: Illustrative Comparison of Theoretical and Experimental IR Frequencies for Key Functional Groups of this compound
Vibrational ModeTheoretical Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
N-H Asymmetric Stretch361034663400-3500
N-H Symmetric Stretch350533653300-3400
Aromatic C-H Stretch319030623000-3100
C-O-C Asymmetric Stretch128512341210-1270
C-F Stretch117011231100-1200
C-Br Stretch645619550-650

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application in drug discovery and materials science is molecular docking, which predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net

Molecular docking is a computational procedure that simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. nih.govugm.ac.id This technique is instrumental in drug discovery for predicting the binding affinity and mode of a compound within the active site of a biological target. ijcce.ac.ir

The process involves placing the 3D structure of the ligand into the binding pocket of the protein and calculating a "docking score," which estimates the binding free energy (e.g., in kcal/mol). researchgate.net A lower (more negative) score generally indicates a more stable interaction. The simulation also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govugm.ac.id For a compound like this compound, docking studies could elucidate its potential as an inhibitor for specific enzymes, such as those involved in cancer or microbial growth. nih.govijcce.ac.ir

Table 3: Hypothetical Molecular Docking Results of this compound with a Protein Target
ParameterResult
Protein TargetEpidermal Growth Factor Receptor (EGFR)
Binding Energy (kcal/mol)-7.8
Key Interacting ResiduesMet793, Leu718, Val726, Ala743
Types of InteractionsHydrogen bond with Met793, Hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

In a QSAR study, various molecular descriptors (numerical values representing specific properties of a molecule) are calculated for a set of compounds with known activities. mdpi.com These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). A mathematical model is then developed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.govnih.gov This model can then be used to predict the activity of new, untested compounds like this compound, helping to prioritize candidates for synthesis and experimental testing and to assess potential toxicity. researchgate.net

Table 4: Examples of Molecular Descriptors for QSAR Modeling of this compound
Descriptor ClassSpecific DescriptorDescription
ElectronicDipole MomentMeasures the molecule's overall polarity.
ThermodynamicLogPRepresents the lipophilicity/hydrophobicity of the molecule.
TopologicalWiener IndexRelates to molecular branching and size.
Quantum ChemicalLUMO EnergyIndicates susceptibility to nucleophilic attack.
StericMolecular VolumeDescribes the three-dimensional size of the molecule.

Simulation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves calculating the energies of all relevant species, including reactants, intermediates, transition states, and products.

For this compound, such simulations could be applied to understand its synthesis. For example, theoretical studies could elucidate the step-by-step mechanism of the bromination of 4-(trifluoromethoxy)aniline (B150132), helping to explain the observed regioselectivity and optimize reaction conditions for higher yield and purity. google.com These computational investigations can predict activation energies, which determine the rate of a reaction, and provide detailed geometric information about the short-lived transition states that are difficult or impossible to observe experimentally.

In-depth Article on this compound Cannot Be Generated

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient available research data to generate a thorough and scientifically accurate article on the chemical compound This compound (CAS Number: 84483-32-9) that adheres to the specified detailed outline.

The user's request focused on "Emerging Research Avenues and Future Outlook," including subsections on undiscovered applications, multicomponent reactions, green chemistry, advanced characterization, and synergistic research. Extensive searches for this specific isomer in relation to these advanced topics did not yield any relevant peer-reviewed studies, patents, or detailed research findings. While the compound is commercially available, it appears to be a niche chemical with limited published research into its reactivity, applications, and potential for innovation in the areas requested.

It is important to note that a significant body of research exists for its isomer, 2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS Number: 88149-49-9). This related compound is a well-documented intermediate in the synthesis of agrochemicals, particularly the fungicide Thifluzamide. There is substantial literature on its synthesis, chemical properties, and various industrial applications.

Given the strict instruction to focus solely on this compound and the lack of corresponding research data for the requested topics, creating an article that is both detailed and scientifically rigorous is not possible. Proceeding would require speculation beyond the scope of available evidence, which would not meet the required standards of accuracy.

Should the user's interest extend to the isomer 2,6-Dibromo-4-(trifluoromethoxy)aniline , a detailed article on that compound could be generated based on the available scientific literature.

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-Dibromo-4-(trifluoromethoxy)aniline with high purity?

Methodological Answer: The synthesis typically involves halogenation and functional group introduction. For brominated aniline derivatives, palladium-catalyzed cross-coupling reactions are effective. A representative method includes:

  • Using dioxane as a solvent, palladium acetate (0.18 mmol) as a catalyst, and dicyclohexylphosphine ligands to stabilize intermediates .
  • Reacting at 110°C under nitrogen to prevent oxidation.
  • Purification via C18 reverse-phase column chromatography (acetonitrile/water gradient) yields ~14% pure product .
    For bromination, direct electrophilic substitution on 4-(trifluoromethoxy)aniline using bromine in acetic acid can be optimized by adjusting stoichiometry and reaction time.

Q. How should researchers characterize the structural and purity profile of this compound?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy : 1H and 13C NMR to confirm substitution patterns (e.g., bromine at 2,5-positions, trifluoromethoxy at 4-position). 19F NMR verifies the trifluoromethoxy group .
  • HPLC : C18 reverse-phase chromatography with UV detection ensures purity (>98%) and identifies byproducts .
  • Elemental Analysis : Validates empirical formula (C7H4Br2F3NO).
  • Physical Properties : Melting point (45–49°C) and density (1.288 g/cm³) cross-checked against literature .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, CF3O) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The trifluoromethoxy group deactivates the aromatic ring via inductive effects, reducing nucleophilicity but stabilizing intermediates in palladium-catalyzed reactions. Bromine atoms act as leaving groups in Suzuki-Miyaura couplings. Key considerations:

  • Electronic Effects : The CF3O group increases electrophilicity at the para position, directing further substitutions.
  • Steric Hindrance : Adjacent bromine atoms may slow coupling kinetics; excess ligand (e.g., biarylphosphines) mitigates this .
    Comparative studies with nitro-substituted analogs show reduced reactivity due to stronger electron withdrawal .

Q. What experimental strategies resolve contradictions in reported yields for halogenated aniline syntheses?

Methodological Answer: Yield discrepancies often arise from:

  • Catalyst Poisoning : Bromide ions deactivate palladium. Solutions include using 10–20% excess ligand (e.g., dicyclohexylphosphine) or switching to PdCl2(dppf) .
  • Reaction Monitoring : In situ techniques like GC-MS or TLC identify incomplete conversions.
  • Purification : Gradient elution in HPLC minimizes co-elution of brominated byproducts .

Q. How can microbial degradation pathways inform environmental risk assessments of halogenated anilines?

Methodological Answer: Studies on aniline-degrading bacteria (e.g., Pseudomonas spp.) reveal:

  • Catabolic Pathways : Initial dioxygenase activity converts aniline to catechol, but bromine substituents block this step .
  • Engineered Strains : Overexpression of dehalogenase genes (e.g., had) improves degradation.
  • Metabolite Profiling : LC-MS identifies persistent intermediates like 2,5-dibromo-4-(trifluoromethoxy)catechol, guiding toxicity assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.